molecular formula C43H50N8O5S B610436 Relamorelin CAS No. 661472-41-9

Relamorelin

Numéro de catalogue B610436
Numéro CAS: 661472-41-9
Poids moléculaire: 790.984
Clé InChI: IPMQOGDSJZQLFX-BIBZJUPHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Relamorelin (also known as RM-131, BIM-28131, BIM-28163) is a synthetic peptide that acts as a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) . It is being developed by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . It is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .


Molecular Structure Analysis

Relamorelin has a molecular formula of C43H50N8O5S and a molar mass of 790.98 g/mol . It belongs to the class of organic compounds known as hybrid peptides, which are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .


Physical And Chemical Properties Analysis

Relamorelin is a small molecule with a molecular weight of 790.98 . It is a pentapeptide and an analogue of ghrelin . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.

Applications De Recherche Scientifique

  • Treatment of Gastrointestinal Motility Disorders : Relamorelin, known as RM-131, is a synthetic ghrelin analog that shows promise in treating gastrointestinal motility disorders. It activates the growth hormone secretagogue (GHS)-1a receptor with greater potency than natural ghrelin, offering potential benefits in treating conditions like gastroparesis and chronic constipation (Camilleri & Acosta, 2015).

  • Relief from Chronic Constipation : In a randomized trial, relamorelin was found to relieve constipation and accelerate colonic transit in patients with chronic constipation, suggesting its effectiveness in managing this condition (Acosta et al., 2015).

  • Gastroparesis in Diabetic Patients : Relamorelin demonstrated efficacy in reducing symptoms of gastroparesis in diabetic patients, including nausea, abdominal pain, and bloating, while also accelerating gastric emptying. It was generally safe and well tolerated in a 12-week study (Camilleri et al., 2017).

  • Potential in Treating Anorexia Nervosa : In a study on women with anorexia nervosa, treatment with relamorelin showed a trend towards weight gain and significantly decreased gastric emptying time, suggesting its potential use in this context (Fazeli et al., 2018).

  • Reducing Vomiting in Diabetic Gastroparesis : Relamorelin was effective in reducing vomiting frequency and severity in adults with diabetic gastroparesis, further confirming its role in managing gastroparesis-related symptoms (Lembo et al., 2016).

  • Treatment of Constipation in Parkinson's Disease : A study on the use of relamorelin for treating constipation in Parkinson's disease provided insights into the nature of constipation in this patient group, although the recruitment goals were not met to demonstrate the drug's efficacy (Pfeiffer, 2017).

  • Colonic Motility in Chronic Constipation : Relamorelin was shown to stimulate propagated colonic contractions without altering background irregular contractions in chronic constipation, adding to its potential therapeutic applications (Acosta et al., 2016).

  • Overall Promising Outlook for Gastrointestinal Disorders : Relamorelin has shown promise in treating diabetic gastroparesis with a reduction in core symptoms and is considered efficacious and well-tolerated. It's anticipated to become a preferred drug once approved (Chedid & Camilleri, 2017).

Safety And Hazards

In clinical trials, Relamorelin has been associated with some adverse effects, including headaches, dizziness, and gastrointestinal symptoms . Despite these adverse effects, it is considered to offer a promising avenue for gastroparesis treatment .

Orientations Futures

Relamorelin is currently under development and has been granted Fast Track designation by the FDA for diabetic gastroparesis . Some experimental therapies not yet approved anywhere in the world appear to be promising, including tradipitant, which is a neurokinin-1 receptor antagonist, and relamorelin, which is a ghrelin receptor agonist . There is much promise if these medications can be followed through to phase 3 trials and approved by the FDA .

Propriétés

IUPAC Name

4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-3-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50N8O5S/c44-42(56)43(16-19-45-20-17-43)51-41(55)34(21-27-9-2-1-3-10-27)49-39(53)35(22-29-25-47-33-14-6-4-12-31(29)33)50-40(54)36(48-38(52)28-11-8-18-46-24-28)23-30-26-57-37-15-7-5-13-32(30)37/h1-7,9-10,12-15,25-26,28,34-36,45-47H,8,11,16-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55)/t28?,34-,35+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMQOGDSJZQLFX-BIBZJUPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CNC1)C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Relamorelin

CAS RN

661472-41-9
Record name Relamorelin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661472419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.